molecular formula C9H12F2O2 B2633615 (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1447942-37-1

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2633615
CAS No.: 1447942-37-1
M. Wt: 190.19
InChI Key: LIPBXIBHSQTLEK-KVSKUHBBSA-N
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Description

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid is a fluorinated organic compound with a unique bicyclic structure. The presence of fluorine atoms in the molecule imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a bicyclic precursor, followed by carboxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can influence its binding affinity and reactivity with biological targets, potentially leading to unique biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid is unique due to its bicyclic structure and the specific positioning of the fluorine atoms. This structural uniqueness imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5R)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPBXIBHSQTLEK-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-37-1
Record name rac-(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid
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